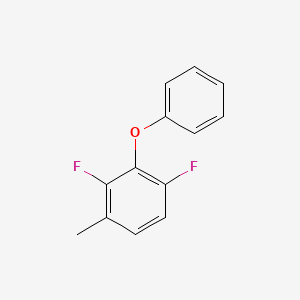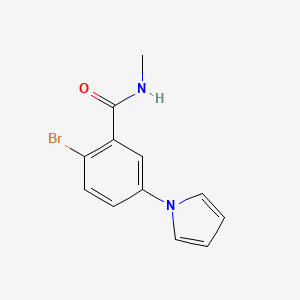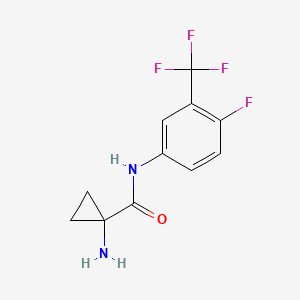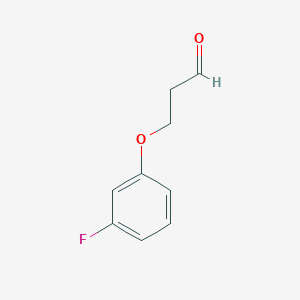
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutyl alcohol with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorinated alkoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amines: From the reduction of the nitrile group.
Carboxylic acids: From the oxidation of the nitrile group.
Scientific Research Applications
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile exerts its effects is primarily through its interaction with molecular targets via its fluorinated alkoxy and nitrile groups. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications. The fluorine atoms enhance the compound’s hydrophobicity and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in similar applications but differs in its acrylate functional group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with applications in polymer synthesis.
Uniqueness
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is unique due to its combination of a fluorinated alkoxy group and a nitrile group, providing a balance of reactivity and stability that is advantageous in various chemical and industrial processes .
Properties
CAS No. |
1365808-34-9 |
|---|---|
Molecular Formula |
C7H6F7NO |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluorobutoxy)propanenitrile |
InChI |
InChI=1S/C7H6F7NO/c8-5(9,4-16-3-1-2-15)6(10,11)7(12,13)14/h1,3-4H2 |
InChI Key |
SZHXPEFRVRVYAF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(C(F)(F)F)(F)F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)




![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)

![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)
